molecular formula C13H16ClN5 B1402433 4-(4-Pyrrolidin-3-yl-pyrimidin-5-yl)-pyridin-2-ylamine hydrochloride CAS No. 1361112-78-8

4-(4-Pyrrolidin-3-yl-pyrimidin-5-yl)-pyridin-2-ylamine hydrochloride

Cat. No.: B1402433
CAS No.: 1361112-78-8
M. Wt: 277.75 g/mol
InChI Key: COPWKSBJOFXJCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Pyrrolidin-3-yl-pyrimidin-5-yl)-pyridin-2-ylamine hydrochloride is a useful research compound. Its molecular formula is C13H16ClN5 and its molecular weight is 277.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactions

  • Sano et al. (2006) explored the use of a similar compound, 4-(Pyrrolidin-1-yl)pyridine, in the novel deconjugative esterification of 2-cyclohexylideneacetic acids. This process involved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride as a coupling reagent, highlighting its potential in chemical synthesis techniques (Sano et al., 2006).

Coordination Chemistry

  • The study by Klein et al. (2014) on the coordination of similar pyrimidine compounds with zinc(II) ions can provide insights into the coordination behavior of 4-(4-Pyrrolidin-3-yl-pyrimidin-5-yl)-pyridin-2-ylamine hydrochloride. They found preferential coordination through pyridine donors in the compounds they studied (Klein et al., 2014).

Pharmacokinetics

  • Sharma et al. (2012) investigated the metabolism, excretion, and pharmacokinetics of a similar compound, which is a dipeptidyl peptidase IV inhibitor. Their findings on the metabolism and elimination pathways could be relevant for understanding the pharmacokinetics of this compound (Sharma et al., 2012).

Synthesis and Characterization

  • The synthesis and characterization of pyrimidine derivatives as discussed by Schmidt (2002) can offer insights into methods potentially applicable for synthesizing and characterizing this compound (Schmidt, 2002).

Analytical Chemistry

  • Ye et al. (2012) developed a capillary electrophoresis method for analyzing related pyrimidine compounds. This technique could potentially be adapted for analyzing this compound (Ye et al., 2012).

Biological Activities

  • Gong et al. (2010) studied flumatinib, a compound containing a pyrimidin-2-ylamine structure, focusing on its metabolism in chronic myelogenous leukemia patients. Insights from this research may be applicable to the biological activities of this compound (Gong et al., 2010).

Mass Spectrometry Studies

  • Venkatachalam et al. (2002) utilized mass spectrometry to analyze pyrimidine derivatives, which could be a useful technique for the study of this compound (Venkatachalam et al., 2002).

Properties

IUPAC Name

4-(4-pyrrolidin-3-ylpyrimidin-5-yl)pyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5.ClH/c14-12-5-9(2-4-17-12)11-7-16-8-18-13(11)10-1-3-15-6-10;/h2,4-5,7-8,10,15H,1,3,6H2,(H2,14,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPWKSBJOFXJCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=NC=NC=C2C3=CC(=NC=C3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Pyrrolidin-3-yl-pyrimidin-5-yl)-pyridin-2-ylamine hydrochloride
Reactant of Route 2
4-(4-Pyrrolidin-3-yl-pyrimidin-5-yl)-pyridin-2-ylamine hydrochloride
Reactant of Route 3
4-(4-Pyrrolidin-3-yl-pyrimidin-5-yl)-pyridin-2-ylamine hydrochloride
Reactant of Route 4
4-(4-Pyrrolidin-3-yl-pyrimidin-5-yl)-pyridin-2-ylamine hydrochloride
Reactant of Route 5
4-(4-Pyrrolidin-3-yl-pyrimidin-5-yl)-pyridin-2-ylamine hydrochloride
Reactant of Route 6
4-(4-Pyrrolidin-3-yl-pyrimidin-5-yl)-pyridin-2-ylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.